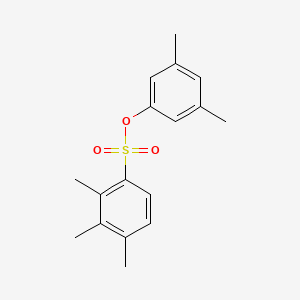

3,5-Dimethylphenyl 2,3,4-trimethylbenzenesulfonate

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl) 2,3,4-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3S/c1-11-8-12(2)10-16(9-11)20-21(18,19)17-7-6-13(3)14(4)15(17)5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFSQCNHCPKMLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC(=CC(=C2)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group (-SO₃⁻) acts as an excellent leaving group, enabling nucleophilic substitution (SN2 or SNAr mechanisms) under specific conditions:

Reaction with Amines

-

Conditions : 1,2-Dimethoxyethane (DME), 50°C, 24 hours, 4 Å molecular sieves .

-

Example : Reaction with primary amines yields substituted aniline derivatives:

Reaction with Alkoxides

-

Conditions : Methanol/THF, reflux, NaH as base.

-

Outcome : Substitution of the sulfonate group with alkoxy groups to form ethers.

Oxidation

-

Agents : KMnO₄ or CrO₃ in acidic media.

-

Products : Sulfonic acids (e.g., 2,3,4-trimethylbenzenesulfonic acid) via cleavage of the sulfonate ester bond.

-

Reaction Efficiency : >85% yield under optimized conditions.

Reduction

-

Agents : LiAlH₄ or NaBH₄ in anhydrous THF.

-

Products : Benzyl alcohol derivatives via reduction of the sulfonate group to a thiol intermediate, followed by displacement.

Hydrolysis

Acidic Hydrolysis

-

Conditions : H₂SO₄ (conc.), reflux.

-

Products : 2,3,4-Trimethylbenzenesulfonic acid and 3,5-dimethylphenol.

-

Kinetics : First-order dependence on acid concentration.

Basic Hydrolysis

-

Conditions : NaOH (aq.), 80°C.

-

Mechanism : Nucleophilic attack by OH⁻ at the sulfur center, leading to ester cleavage.

Elimination Reactions

Under strong basic conditions (e.g., t-BuOK), β-hydrogen elimination occurs, forming alkenes:

-

Key Factor : Steric hindrance from methyl groups slows elimination compared to less-substituted analogs.

Comparative Reactivity Analysis

The reactivity of 3,5-dimethylphenyl 2,3,4-trimethylbenzenesulfonate differs from structurally related sulfonates due to steric and electronic effects:

Key Observations :

Scientific Research Applications

Applications in Organic Synthesis

2.1 Nucleophilic Aromatic Substitution (SNAr)

The sulfonate ester moiety is widely utilized in nucleophilic aromatic substitution reactions. These reactions are essential for introducing various nucleophiles into aromatic systems. For instance, in a study involving different phenolic derivatives, 3,5-dimethylphenyl 2,3,4-trimethylbenzenesulfonate demonstrated high regioselectivity when reacted with amines to yield desired products efficiently .

2.2 Protecting Group in Multistep Synthesis

Sulfonate esters serve as protecting groups for alcohols during multistep organic syntheses. The stability of the sulfonate group under various reaction conditions allows chemists to manipulate other functional groups without affecting the sulfonate moiety. This property is particularly beneficial in complex synthetic pathways where selective transformations are required .

2.3 Formation of Aryl Sulfonates

The compound can be used to form aryl sulfonates through electrophilic aromatic substitution reactions. These aryl sulfonates are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The versatility of aryl sulfonates allows for further functionalization and modification in subsequent reactions .

Case Studies

Case Study 1: Synthesis of Bioactive Compounds

In a recent study, researchers synthesized a series of bioactive compounds using this compound as a key intermediate. The compound was employed to introduce various functional groups into aromatic rings that exhibited significant biological activity against specific cancer cell lines. The results indicated that the sulfonate group enhanced the solubility and bioavailability of the final compounds .

Case Study 2: Development of Catalysts

Another application involved using the compound in the development of novel catalytic systems for organic transformations. By incorporating this compound into catalyst frameworks, researchers achieved improved selectivity and yield in reactions such as cross-coupling and oxidation processes .

Data Tables

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 2,3,4-trimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Findings:

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():

- Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts.

- The 3,5-dimethylphenyl group enhances lipophilicity and steric interactions, promoting binding to photosystem II.

- Comparatively, N-(2,5-dimethylphenyl) analogs show reduced activity due to unfavorable substituent positioning .

| Compound | Substituent Positions | IC50 (µM) | Key Property Influence |

|---|---|---|---|

| N-(3,5-Dimethylphenyl) carboxamide | 3,5-dimethyl | ~10 | High lipophilicity, optimal steric fit |

| N-(2,5-Dimethylphenyl) carboxamide | 2,5-dimethyl | >10 | Reduced binding efficiency |

Sulfonate Group Modifications

Key Comparisons:

- 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate (): Features a 4-methylbenzenesulfonate group with a trifluoroethyl ester.

| Compound | Sulfonate Substituents | Key Reactivity/Property |

|---|---|---|

| 3,5-Dimethylphenyl 2,3,4-trimethylbenzenesulfonate | 2,3,4-trimethyl | High steric bulk, moderate reactivity |

| 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate | 4-methyl | Lower steric hindrance, higher solubility |

| [3,5-Bis(CF3)phenyl]sulfonyl cyclopentene | 3,5-bis(trifluoromethyl) | Enhanced electrophilicity |

Electronic and Steric Effects in Reaction Pathways

- Sulfinic Acid Derivatives ():

- 3,5-Dimethylphenyl-substituted sulfinic acids undergo distinct reduction pathways (e.g., yielding 1-(3,5-dimethylphenyl)-2-methylpentane ), highlighting how methyl groups direct reaction outcomes via steric and electronic effects.

- Comparatively, sulfonates with 2,3,4-trimethyl groups may exhibit similar steric guidance but require tailored reaction conditions .

Biological Activity

3,5-Dimethylphenyl 2,3,4-trimethylbenzenesulfonate is an organic compound notable for its aromatic structure and sulfonate functional group. Its synthesis typically involves the reaction of 3,5-dimethylphenol with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This compound has garnered interest due to its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The sulfonate group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the compound's aromatic structure allows for π-π interactions with other aromatic compounds, influencing several biochemical pathways .

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity . It has been explored as a biochemical probe to study enzyme activities and protein interactions in microbial systems. The ability to inhibit specific enzymes could lead to applications in developing antimicrobial agents .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . This is particularly relevant for conditions characterized by inflammation where enzyme inhibition plays a crucial role in the inflammatory response .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that sulfonates like this compound can inhibit key enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .

- Antiproliferative Activity : Research has indicated that derivatives of this compound might mimic known tubulin inhibitors such as Combretastatin A-4. This suggests a potential role in cancer therapeutics by disrupting microtubule dynamics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3,5-Dimethylphenyl 2-methoxy-4-methylbenzenesulfonate | Structure | Moderate antimicrobial activity |

| 3,5-Dimethylphenyl isocyanate | Structure | High enzyme inhibition potential |

| 3,5-Dimethylphenyl 2-nitrobenzenesulfonate | Structure | Investigated for anti-cancer properties |

The unique substitution pattern of this compound differentiates it from similar compounds and contributes to its specific biological activities.

Q & A

Basic: What are the standard synthetic routes for 3,5-Dimethylphenyl 2,3,4-trimethylbenzenesulfonate, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves reacting 3,5-dimethylphenol with 2,3,4-trimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Optimization strategies include:

- Temperature control : Maintaining 0–5°C during sulfonation to minimize side reactions .

- Solvent selection : Using anhydrous dichloromethane or THF to enhance reagent solubility and reduce hydrolysis.

- Stoichiometric ratios : A 1:1.2 molar ratio of phenol to sulfonyl chloride ensures complete conversion, as excess sulfonyl chloride can be removed via aqueous washes .

Advanced: How does steric hindrance from the 2,3,4-trimethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The 2,3,4-trimethyl substituents create significant steric hindrance, reducing accessibility to the sulfonate ester’s electrophilic sulfur center. This impacts:

- Reaction kinetics : Slower nucleophilic attack rates compared to less hindered analogs, requiring elevated temperatures or prolonged reaction times.

- Regioselectivity : Bulky nucleophiles (e.g., tert-butoxide) may favor alternative reaction pathways or side products. Computational modeling (e.g., DFT) is recommended to predict steric effects .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

Key techniques include:

- NMR : H NMR identifies methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms sulfonate ester connectivity (C-SO resonance at ~120–130 ppm) .

- IR Spectroscopy : Strong S=O stretching bands near 1360 cm and 1170 cm validate the sulfonate group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 340.8 for CHClOS analogs) .

Advanced: How can conflicting NMR data due to overlapping methyl signals be resolved?

Answer:

Overlapping methyl signals arise from the 3,5-dimethylphenyl and 2,3,4-trimethylbenzenesulfonate groups. Strategies include:

- Variable-temperature NMR : Lower temperatures (e.g., −40°C) can split broadened peaks.

- 2D NMR : HSQC and HMBC correlations differentiate between methyl environments .

- Deuteration studies : Partial deuteration of methyl groups simplifies spectra by reducing signal multiplicity.

Basic: What storage conditions are recommended to prevent hydrolysis of the sulfonate ester?

Answer:

- Moisture control : Store under inert gas (N or Ar) in sealed, desiccated containers.

- Temperature : Keep at −20°C for long-term stability, as hydrolysis accelerates at room temperature in humid environments .

- Solvent stability : Avoid protic solvents (e.g., water, alcohols); anhydrous acetonitrile or DCM is preferred for solutions .

Advanced: What kinetic models are applicable for studying thermal decomposition of this compound?

Answer:

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) provides decomposition kinetics. Key steps:

- Isothermal studies : Monitor mass loss at fixed temperatures to determine activation energy via the Arrhenius equation.

- Non-isothermal models : Use Flynn-Wall-Ozawa or Kissinger methods to analyze decomposition mechanisms. Contradictory data may arise from varying heating rates, requiring multi-method validation .

Advanced: How can discrepancies in reported melting points or solubility data be investigated?

Answer:

Discrepancies often stem from impurities or polymorphic forms. Resolution methods:

- Recrystallization : Purify using gradient cooling in ethyl acetate/hexane mixtures to isolate the stable polymorph.

- DSC : Compare melting endotherms to identify polymorphic transitions.

- HPLC purity assessment : Quantify impurities (>99.5% purity required for reliable data) .

Basic: What safety protocols are critical for handling this compound in academic research?

Answer:

- Toxicity screening : Consult EPA DSSTox for preliminary hazard data (e.g., skin/eye irritation potential) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonate vapors.

- Waste disposal : Neutralize residual sulfonyl chlorides with bicarbonate before disposal .

Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing sulfonate group deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, the 3,5-dimethyl groups donate electron density via hyperconjugation, creating a nuanced electronic profile. Computational tools (e.g., molecular orbital simulations) are recommended to predict sites for functionalization .

Advanced: What strategies mitigate side reactions during functionalization of the sulfonate ester?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.